![molecular formula C16H16N2O B7513745 Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone](/img/structure/B7513745.png)
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as PTTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTM is a heterocyclic compound that has a benzazepine ring and a pyridine ring in its structure.
Mécanisme D'action
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone acts as a dopamine D3 receptor antagonist, which means it blocks the binding of dopamine to the D3 receptor. This leads to a decrease in the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are still being studied. However, it has been shown to have potential therapeutic effects in various conditions. Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to decrease the activity of the dopamine pathway, which is involved in various neurological and psychiatric disorders. By blocking the dopamine D3 receptor, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has potential therapeutic effects in the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown potential therapeutic effects in various conditions. However, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has not been extensively studied in vivo, which limits our understanding of its potential therapeutic effects.
Orientations Futures
There are several future directions for research on Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential as a dopamine D3 receptor antagonist. This could lead to the development of new drugs for the treatment of conditions such as schizophrenia, addiction, and Parkinson's disease. Another direction is to investigate its potential as a lead compound for the development of new drugs. This could lead to the development of new drugs with improved therapeutic effects and fewer side effects. Finally, further studies on the biochemical and physiological effects of Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone are needed to fully understand its potential therapeutic effects.
Méthodes De Synthèse
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized through a multi-step process. The first step involves the synthesis of 2,3,4,5-tetrahydro-1-benzazepine, which can be achieved through the catalytic hydrogenation of phenyl-1,2,3,4-tetrahydroisoquinoline. The second step involves the synthesis of pyridin-2-ylmethyl ketone through the reaction of pyridine with acetic anhydride. Finally, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is synthesized through the reaction of 2,3,4,5-tetrahydro-1-benzazepine and pyridin-2-ylmethyl ketone in the presence of a catalyst.
Applications De Recherche Scientifique
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a dopamine D3 receptor antagonist. In pharmacology, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as an antipsychotic agent. In medicinal chemistry, Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(14-9-3-5-11-17-14)18-12-6-4-8-13-7-1-2-10-15(13)18/h1-3,5,7,9-11H,4,6,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDOTZOYDOABE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-yl(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.